molecular formula C29H31N3O3 B2526854 1-benzyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 1110972-86-5

1-benzyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B2526854
CAS No.: 1110972-86-5
M. Wt: 469.585
InChI Key: NGKBWIWNAZTFJG-UHFFFAOYSA-N
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Description

1-benzyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C29H31N3O3 and its molecular weight is 469.585. The purity is usually 95%.
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Scientific Research Applications

Photochromic Properties

Research on related compounds, specifically benzimidazol[1,2a]pyrrolidin-2-ones, has shown that they can exhibit significant photochromic properties. These compounds, synthesized through the condensation of various anhydrides with diamines, demonstrate thermally stable and highly colored photochromes. This suggests potential applications in materials science, particularly in the development of photoresponsive materials, which could have implications for optical storage devices, smart windows, and photo-switchable coatings (Kose & Orhan, 2006).

Synthesis and Biological Evaluation

Compounds with structural similarities to 1-benzyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one have been synthesized and evaluated for biological activities. For example, fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines have shown high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), suggesting potential utility in neuroimaging for neurodegenerative disorders. The biodistribution studies in rats aligned with the known localization of PBRs, indicating these compounds could serve as imaging agents in medical diagnostics (Fookes et al., 2008).

Material Science Applications

Novel polyimides derived from aromatic dianhydrides and diamines, including those containing pyridine moieties, have been synthesized. These materials exhibit desirable properties such as solubility in common solvents, good thermal stability, and excellent mechanical properties. Such polyimides could find applications in the electronics industry, especially in the production of insulating materials and films due to their low dielectric constants and high thermal stability (Wang et al., 2006).

Antioxidant Properties

Studies on 6-substituted-2,4-dimethyl-3-pyridinols have unveiled interesting antioxidant properties. These compounds, synthesized through specific synthetic strategies, have been identified as some of the most effective phenolic chain-breaking antioxidants. This highlights the potential of this compound and related compounds in developing antioxidant therapies or in the stabilization of materials sensitive to oxidative degradation (Wijtmans et al., 2004).

Chemical Synthesis and Reactivity

Research into quaternary salts of N,N'-linked biazoles and related systems, including compounds with similar structural frameworks to the one , has provided insights into their reactivity with nucleophiles. Such studies contribute to a deeper understanding of the chemical behavior of these compounds, paving the way for their application in synthetic organic chemistry and potentially in the design of new drugs (Castellanos et al., 1985).

Properties

IUPAC Name

1-benzyl-4-[1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-20-12-21(2)14-25(13-20)35-19-24(33)18-32-27-11-7-6-10-26(27)30-29(32)23-15-28(34)31(17-23)16-22-8-4-3-5-9-22/h3-14,23-24,33H,15-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKBWIWNAZTFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.